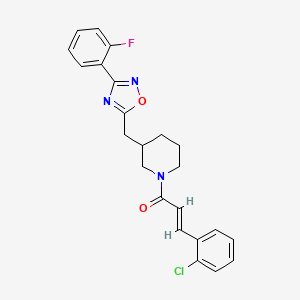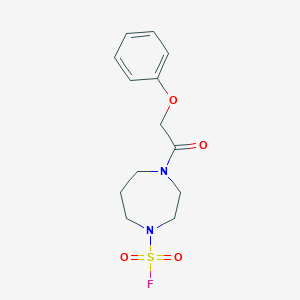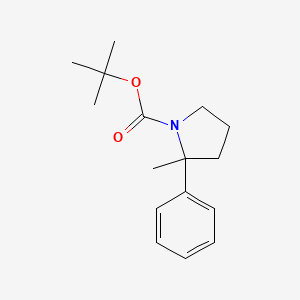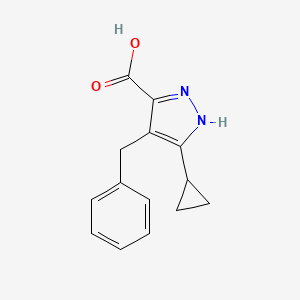![molecular formula C13H8FN3O3 B2517292 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 2059770-11-3](/img/structure/B2517292.png)
6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This class of compounds is known for their diverse biological activities and their use in medicinal chemistry. The presence of the fluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the pharmacokinetic properties of the molecule.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the condensation of various intermediates. For instance, the synthesis of 6-phenyl-2-phenylimino-6H-1,3,4-thiadiazine-5-carboxylic acid, as described in the first paper, involves the condensation of methyl phenylchloropyruvate with 4-phenylthiosemicarbazide. This reaction proceeds via the Bose reaction, followed by hydrolysis to yield the carboxylic acid. Subsequent cyclodehydration and sulfur extrusion produce a dipyrazolo[1,5-a,1',5'd]pyrazine derivative . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies involving condensation, cyclization, and functional group transformations may be applicable.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple nitrogen atoms within the ring system, which can influence the electronic distribution and reactivity of the molecule. The imidazo[1,2-a]pyrazine core is a fused bicyclic structure that provides a rigid framework, potentially contributing to the binding affinity of the molecule to biological targets. The fluorophenyl moiety is likely to be involved in aromatic stacking interactions or hydrogen bonding, depending on the context of the biological environment.
Chemical Reactions Analysis
The chemical reactivity of such heterocyclic compounds typically includes reactions at the nitrogen atoms or the carboxylic acid group. For example, the second paper describes the preparation of 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which serves as an intermediate for further derivatization into hydrazone, pyrazole, and dihydropyridazine derivatives . This indicates that the carboxylic acid group can be modified to produce a variety of derivatives, which may also be true for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group suggests solubility in polar solvents and the potential for ionization, depending on the pH of the environment. The fluorine atom could affect the lipophilicity of the molecule, potentially enhancing membrane permeability. The rigid bicyclic core may also influence the melting point and stability of the compound.
The provided papers do not directly discuss the compound , but they offer insights into the synthesis and reactivity of structurally related heterocyclic compounds, which can be extrapolated to provide a preliminary analysis of the compound's characteristics .
科学的研究の応用
Cyclization Products and Derivatives Synthesis
Research shows the interaction of fluorophenylamines with acrylic and itaconic acids leads to N-substituted β-alanines, further cyclized to yield compounds with significant chemical structures, including benzimidazole, pyrazole, and hydrazine fragments, indicating a broad scope for chemical synthesis and modification (R. Vaickelionienė & V. Mickevičius, 2006).
Anti-Lung Cancer Activity
Fluoro-substituted compounds have demonstrated anticancer activity against human cancer cell lines, including lung cancer, at low concentrations compared to reference drugs. This indicates the potential of fluoro-substituted benzopyrans and related compounds in therapeutic applications (A. G. Hammam et al., 2005).
Biological Activity Studies
Compounds derived from fluoro-substituted precursors have shown a range of biological activities, including anti-inflammatory and analgesic effects. This suggests their potential for development into therapeutic agents for treating inflammation and pain (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Antibacterial Agents
Chalcones, pyrazolines, and pyrimidinethiones synthesized from fluorophenyl compounds have been evaluated for their antibacterial activity, showcasing the potential of these compounds as antibacterial agents (A. Solankee & J. Patel, 2004).
Antimicrobial Activity
Derivatives synthesized from amino-methyl-4-(substituted phenyl)-1,4-dihydropyrano[2,3-c]pyrazole have shown promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (H. Hafez et al., 2015).
Molecular Docking Studies
Molecular hybrids integrating benzimidazole and pyrazole structural motifs have been designed and synthesized, showing significant anti-inflammatory, radical-scavenging, and anticancer activities. Molecular docking studies have further elucidated their potential mechanisms of action, suggesting these hybrids as promising candidates for developing more potent biological agents (Ramar Sivaramakarthikeyan et al., 2020).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazine derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It is known that imidazole and pyrazine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole and pyrazine derivatives have been reported to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Result of Action
Imidazole and pyrazine derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
特性
IUPAC Name |
6-(4-fluorophenyl)-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O3/c14-8-3-1-7(2-4-8)9-5-17-6-10(13(19)20)15-11(17)12(18)16-9/h1-6H,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTFDWGATLIPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(N=C3C(=O)N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)


![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)


![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)



![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)
![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
